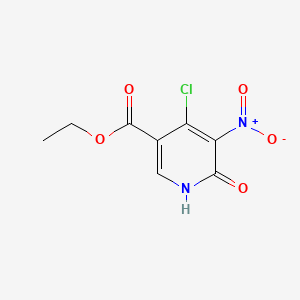
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound . It is used in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate” is characterized by its molecular formula C8H7ClN2O5 and molecular weight of 246.603 g/mol .Scientific Research Applications
Neuroprotective Agent Development
The compound has shown potential in the synthesis of novel triazole-pyrimidine hybrids, which are being evaluated for their neuroprotective and anti-neuroinflammatory properties. These properties are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The hybrids have demonstrated significant inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating strong anti-neuroinflammatory properties .
Antimicrobial Activity
Derivatives of pyrimidine, which can be synthesized using Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate, have been proven to exhibit antimicrobial activity. This application is vital in developing new antibiotics and antiseptic agents, especially in the face of rising antibiotic resistance .
Anticancer Research
Compounds derived from Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate have been used in the synthesis of molecules with anticancer properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .
Antioxidant Formulations
The antioxidant activity of pyrimidine derivatives makes them suitable for inclusion in formulations aimed at protecting cells from oxidative stress. This is particularly relevant in the development of treatments for conditions caused by free radicals, such as certain neurodegenerative diseases .
Chemical Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactive functional groups make it a versatile starting material for various synthetic pathways in medicinal chemistry .
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic analysis and other techniques that require precise measurements of chemical substances .
Agricultural Chemistry
In the field of agricultural chemistry, the compound’s derivatives could be explored for their potential use in the development of new pesticides or herbicides, contributing to the control of pests and weeds .
Material Science
The compound’s derivatives may also find applications in material science, particularly in the synthesis of novel polymers or coatings with specific properties, such as enhanced durability or resistance to environmental factors .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-chloro-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O5/c1-2-16-8(13)4-3-10-7(12)6(5(4)9)11(14)15/h3H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZVQJUBMRFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)


